molecular formula C21H20N4O B11270383 3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

Cat. No.: B11270383
M. Wt: 344.4 g/mol
InChI Key: BUCDEHDSZWDFDN-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyrazole ring and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Oxadiazole ring formation: The pyrazole derivative is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

    Substitution reactions: The final step involves introducing the 2-methylphenyl and 4-(propan-2-yl)phenyl groups through substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the phenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl or pyrazole rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its possible use as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Due to its biological activity, it is being explored for therapeutic applications, including drug development for various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole include other oxadiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties. Some examples include:

  • 3-(2-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-{3-[4-(methyl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,3,4-oxadiazole

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(2-methylphenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O/c1-13(2)15-8-10-16(11-9-15)18-12-19(24-23-18)21-22-20(25-26-21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,23,24)

InChI Key

BUCDEHDSZWDFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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